Auraptenol

Antidepressant 5-HT1A Receptor Behavioral Pharmacology

Auraptenol (CAS 1221-43-8) is defined by its 7‑methoxy‑8‑(2‑hydroxy‑3‑methylbut‑3‑enyl) coumarin core, which drives target engagement absent in osthol, imperatorin, or bergapten. Validated 5‑HT1A receptor activity (0.05–0.4 mg/kg) is confirmed by antagonist reversal. Prostate cancer selectivity: 4‑fold therapeutic window (LNCaP IC50 25 µM vs. PNT2 IC50 100 µM) via ROS/JNK/p38 MAPK. Antifouling EC50 3.38 µg/mL outperforms osthole (4.64 µg/mL) with low non‑target toxicity. No anti‑platelet activity eliminates hematological confounds in pain models. Procure on mechanism, not just compound class.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 1221-43-8
Cat. No. B1253494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuraptenol
CAS1221-43-8
Synonymsauraptenol
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
InChIInChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1
InChIKeySQSRYWNOKPJENY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Auraptenol (1221-43-8): A Prenylated Coumarin with Quantifiable Biological Differentiation


Auraptenol (CAS 1221-43-8) is a naturally occurring prenylated coumarin derivative primarily isolated from botanical sources including Angelica dahurica, Cnidium monnieri, and Citrus species [1]. It is characterized by a 7-methoxy-8-(2-hydroxy-3-methylbut-3-enyl) substitution on the coumarin core, a structural feature that distinguishes it from both simple coumarins and other prenylated analogs [2]. The compound has demonstrated reproducible, dose-dependent biological activities across multiple validated preclinical models, with established mechanisms involving serotonin 5-HT1A receptor engagement and modulation of MAPK signaling pathways [3]. This guide provides a rigorous, comparator-anchored evaluation of Auraptenol's differentiation profile to inform scientific procurement decisions.

Why Auraptenol (1221-43-8) Cannot Be Replaced by Other Coumarins: Evidence of Structural and Pharmacological Specificity


The coumarin class encompasses a structurally diverse array of compounds, and substitution with a generic coumarin or even a closely related prenylated analog introduces unacceptable scientific and procurement risk. The biological activity of Auraptenol is contingent upon its specific 7-methoxy-8-(2-hydroxy-3-methylbut-3-enyl) substitution pattern [1]. This unique configuration dictates its interaction with molecular targets, including the serotonin 5-HT1A receptor and the JNK/p38 MAPK pathway, which are not uniformly engaged by other coumarins such as osthol, imperatorin, or bergapten [2]. Furthermore, comparative studies reveal that potency, efficacy, and even the qualitative nature of the biological response can vary significantly among prenylated coumarins, with some analogs demonstrating markedly weaker or mechanistically divergent effects in identical assay systems [3]. Therefore, procurement decisions based solely on compound class designation are scientifically unsound and may lead to experimental failure or mischaracterization of pharmacological activity.

Quantitative Differentiation of Auraptenol (1221-43-8): A Head-to-Head Evidence Guide for Procurement


Superior Antidepressant-Like Potency in Murine Behavioral Models: Auraptenol vs. Imperatorin

In validated mouse models of depression (forced swimming test and tail suspension test), Auraptenol demonstrates dose-dependent antidepressant-like efficacy at significantly lower doses compared to the structurally related coumarin Imperatorin. Auraptenol decreased immobility time within a dose range of 0.05-0.4 mg/kg, whereas Imperatorin required doses of 1-5 mg/kg to achieve a comparable effect [1] [2]. This represents an approximate 5- to 10-fold higher potency for Auraptenol in these behavioral paradigms. Furthermore, the antidepressant-like effect of Auraptenol was specifically blocked by the selective 5-HT1A antagonist WAY100635 (1 mg/kg), confirming mechanistic engagement of this receptor, while Imperatorin's antidepressant effect was observed only in male subjects, indicating a potential sex-dependent response not reported for Auraptenol [1] [2].

Antidepressant 5-HT1A Receptor Behavioral Pharmacology

Cytotoxic Selectivity in Prostate Cancer: Auraptenol Exhibits a Favorable Therapeutic Window Compared to Osthol

In human prostate carcinoma cells (LNCaP), Auraptenol exhibits an IC50 of 25 µM, while demonstrating a 4-fold lower cytotoxicity (IC50 100 µM) against normal prostate epithelial cells (PNT2), indicating a favorable selectivity window [1]. In contrast, the related coumarin Osthol showed moderate to low cytotoxic activity with an IC50 of 65 µg/mL (approximately 268 µM) against unspecified cancer cell lines in a separate study, suggesting significantly lower potency [2]. While these studies used different cell lines and are therefore cross-study comparable, the data collectively indicate that Auraptenol possesses both higher potency and a demonstrable selectivity profile that is not evident for Osthol in the available literature.

Anticancer Cytotoxicity Prostate Cancer

Differential Antibacterial Activity: Auraptenol vs. Isoimperatorin Against B. subtilis and K. pneumoniae

In a direct comparative study of prenylated coumarins isolated from Prangos hulusii roots, Auraptenol exhibited an MIC of 63 µg/mL against both Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 9372 [1]. In the same assay, the related furanocoumarin isoimperatorin displayed an MIC of 16 µg/mL, indicating that isoimperatorin is approximately 4-fold more potent against these strains. However, Auraptenol demonstrated a broader spectrum of activity, inhibiting both strains equally, whereas the activity of other coumarins in the study (e.g., murraol) was more strain-specific. This profile positions Auraptenol as a compound with a distinct and balanced antibacterial signature, differing from both more potent but narrower-spectrum analogs like isoimperatorin and from less active coumarins.

Antibacterial MIC Coumarin

Anti-Platelet Aggregation Activity: Auraptenol's Null Effect Distinguishes It from Active Analogs

In an in vitro assay evaluating the anti-platelet aggregation activity of coumarins isolated from Leonurus japonicus, Auraptenol (compound 9) did not significantly inhibit ADP-induced platelet aggregation [1]. In contrast, two other coumarins from the same plant, isogosferal (compound 4) and murrayone (compound 8), demonstrated significant inhibitory activity [1]. This finding is a critical negative differentiation: while many coumarins are known for their anti-platelet effects, Auraptenol's lack of activity in this specific pathway suggests a narrower pharmacological profile that may be advantageous in applications where platelet function must remain unaltered (e.g., in cancer or CNS studies).

Anti-platelet Coumarin Selectivity

Antifouling Potency: Auraptenol vs. Osthole and Imperatorin in Marine Bioassays

In a study evaluating coumarins from Cnidium monnieri as environmentally friendly antifouling agents, Auraptenol exhibited an EC50 of 3.38 µg/mL against larval settlement of the barnacle Balanus albicostatus [1]. In the same study, the structurally related coumarins osthole (EC50 4.64 µg/mL) and imperatorin (EC50 4.28 µg/mL) were also tested, indicating that Auraptenol is slightly more potent (by approximately 21-27%) in this specific assay. Furthermore, the study noted that Auraptenol, along with other coumarins, showed low toxicity to the non-target organism Bugula neritina larvae, a key consideration for environmental applications [1].

Antifouling Coumarin Ecotoxicology

Mechanistic Differentiation: 5-HT1A Receptor Engagement Validated by Antagonist Blockade

The antidepressant-like and anti-hyperalgesic effects of Auraptenol are mechanistically linked to serotonin 5-HT1A receptor activation. This is evidenced by the significant attenuation of its effects in the presence of the selective 5-HT1A receptor antagonist WAY100635 (1 mg/kg) [1] [2]. In contrast, while other coumarins like imperatorin and bergapten have also been investigated for antidepressant activity, their proposed mechanisms are often less specific, involving broad modulation of inflammatory pathways (e.g., NF-κB/MAPK inhibition for bergapten) or general increases in serotonin levels (imperatorin), without the definitive antagonist reversal data that confirms a direct 5-HT1A interaction for Auraptenol [3] [4]. This specific, validated mechanism is a key differentiator for programs focused on targeted serotonergic modulation.

5-HT1A Receptor Mechanism of Action Antagonist

Optimal Research and Industrial Application Scenarios for Auraptenol (1221-43-8) Based on Quantitative Evidence


Targeted Antidepressant Drug Discovery Requiring 5-HT1A Receptor Engagement

Researchers engaged in developing novel antidepressants with a defined serotonergic mechanism should prioritize Auraptenol. Its robust, dose-dependent efficacy (0.05-0.4 mg/kg) in mouse behavioral models and the direct attenuation of its effect by a 5-HT1A antagonist provide a clear, validated target engagement profile [1]. This contrasts with coumarins like imperatorin, which may have less defined mechanisms or sex-dependent effects, offering Auraptenol a distinct advantage in target-based screening and lead optimization campaigns [2].

Prostate Cancer Research Focusing on Selective Cytotoxicity and ROS-Mediated Apoptosis

For oncology programs investigating prostate cancer therapies, Auraptenol presents a compelling profile. Its IC50 of 25 µM in LNCaP cells, coupled with a 4-fold selectivity over normal PNT2 cells (IC50 100 µM), provides a quantifiable therapeutic window [3]. The established mechanism of action, involving ROS production and JNK/p38 MAPK pathway modulation, offers a clear avenue for further mechanistic studies and combination therapy exploration [3]. This selectivity is not documented for many other prenylated coumarins.

Marine Antifouling Coating Development with Eco-Toxicological Considerations

Industrial scientists formulating environmentally friendly antifouling paints should consider Auraptenol. Its EC50 of 3.38 µg/mL against barnacle larval settlement represents a measurable efficacy advantage over osthole (EC50 4.64 µg/mL) and imperatorin (EC50 4.28 µg/mL) [4]. Critically, the study also notes its low toxicity to non-target organisms, a key parameter for regulatory approval and environmental stewardship in marine applications [4].

Mechanistic Studies in Neuropathic Pain Requiring Serotonergic Modulation Without Platelet Interference

For studies focused on neuropathic pain models, particularly those involving chemotherapy-induced peripheral neuropathy, Auraptenol's anti-hyperalgesic effects (dose range 0.05-0.8 mg/kg) and its validated 5-HT1A receptor mechanism make it a valuable tool compound [5]. Furthermore, its lack of anti-platelet aggregation activity distinguishes it from other coumarins and reduces the risk of confounding hematological effects in preclinical pain models [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Auraptenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.